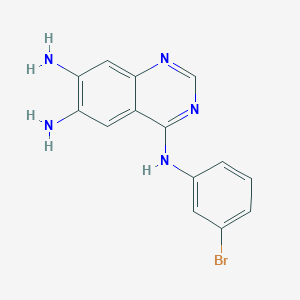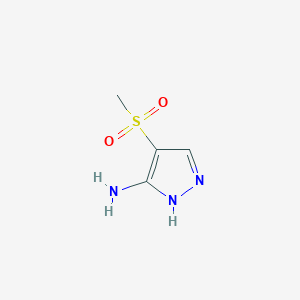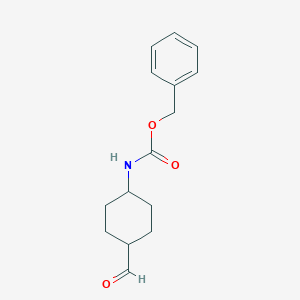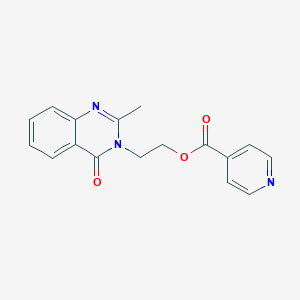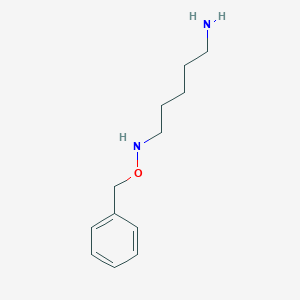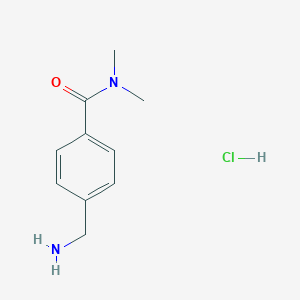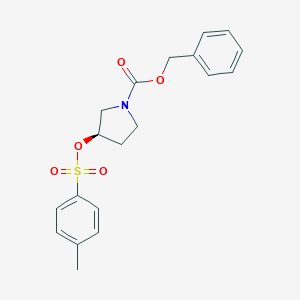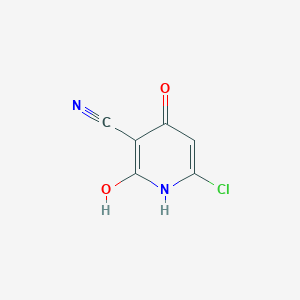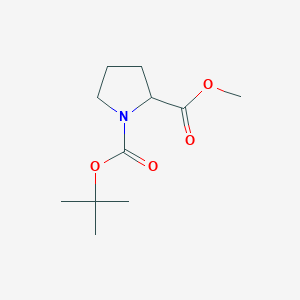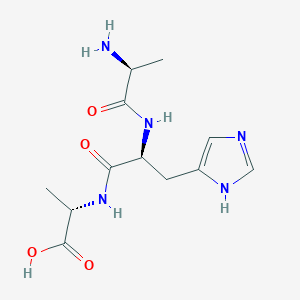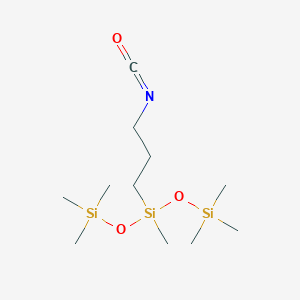
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is an organosilicon compound that features both isocyanate and silane functionalities. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane typically involves the reaction of 3-isocyanatopropyltrimethoxysilane with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed in the presence of water or moisture to form silanols and trimethylsilanol.
Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Hydrolyzes the trimethylsilyloxy groups to form silanols.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Silanols: Formed from the hydrolysis of trimethylsilyloxy groups.
科学研究应用
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and medical devices.
作用机制
The mechanism of action of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane involves the reactivity of its isocyanate and silane groups. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or urethane linkages. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive and coating properties. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the functional groups.
相似化合物的比较
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsilyloxy groups.
3-Isocyanatopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsilyloxy groups.
Trimethoxy[3-(methylamino)propyl]silane: Features a methylamino group instead of an isocyanate group.
Uniqueness
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is unique due to the presence of both isocyanate and trimethylsilyloxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
属性
IUPAC Name |
3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si3/c1-16(2,3)14-18(7,15-17(4,5)6)10-8-9-12-11-13/h8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMHVCFYUSEGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCN=C=O)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
